Cas no 1975-34-4 ( )
structure
Product Name:
Numero CAS:1975-34-4
MF:C27H44O2
MW:400.637068748474
CID:908388
PubChem ID:234036
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-methoxy-4-nitrofuro[3,2-g]chromen-7-one
- alerate[qr]
- Fusariotoxin T 2
- fusariotoxin T-2
- FUSARITOXIN
- hothecene
- Insariotoxin
- -isovalerate
- nsc138780
- othecene[qr]
- toxint2
- UNII-Y88YG855BL
- {7H-Furo[3,4-g][1]benzopyran-7-one,} 9-methoxy-4-nitro- ( )
- DTXSID90172902
- 5-Benzofuranacrylic acid, 6-hydroxy-7-methoxy-4-nitro-, delta-lactone
- CHEMBL1288970
- 1930-56-9
- NSC-45806
- 7H-furo[3,4-g][1]benzopyran-7-one, 9-methoxy-4-nitro-(8ci 9ci)
- NSC 45806
- 7H-Furo(3,4-g)(1)benzopyran-7-one, 9-methoxy-4-nitro-
- 4-(Hydroxy(oxido)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one
- 9-methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one
- 7H-Furo[3, 9-methoxy-4-nitro-
- Y88YG855BL
- DS-005995
- NSC45806
- 8-Methoxy-5-nitropsoralen
- 1975-34-4
- 9-Methoxy-4-nitro-7H-furo(3,2-g)(1)benzopyran-7-one
- 7H-Furo(3,4-g)(1)benzopyran-7-one, 9-methoxy-4-nitro- (8CI)(9CI)
- 5-Nitro-8-methoxypsoralen
- SCHEMBL498745
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-nitro-
- 9-methoxy-4-nitro-7h-furo[3,2-g][1]benzopyran-7-one
- 9-methoxy-4-nitro-furo[3,2-g]chromen-7-one
-
-
- Inchi: 1S/C27H44O2/c1-17(2)7-6-8-18(3)20-9-10-21-19-11-16-27-24(29-27)23(28)13-15-26(27,5)22(19)12-14-25(20,21)4/h17-22,24H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27+/m1/s1
- Chiave InChI: DNHVTVKDKYLDFF-WZHAGKRUSA-N
- Sorrisi: O1[C@H]2C(CC[C@]3(C)[C@H]4CC[C@]5(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]5[C@@H]4CC[C@@]132)=O
Proprietà calcolate
- Massa esatta: 261.02731
- Massa monoisotopica: 400.334130642g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 669
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8
- Superficie polare topologica: 29.6Ų
Proprietà sperimentali
- PSA: 91.81
- LogP: 6.80810
Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
1975-34-4 ( ) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti